N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid
N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid
Brand Name:
Vulcanchem
CAS No.:
121488-61-7
VCID:
VC0044983
InChI:
InChI=1S/C18H18ClNO3/c1-13(20(22)14(2)21)6-7-15-4-3-5-18(12-15)23-17-10-8-16(19)9-11-17/h3-13,22H,1-2H3/b7-6+
SMILES:
CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O
Molecular Formula:
C18H18ClNO3
Molecular Weight:
331.8 g/mol
N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid
CAS No.: 121488-61-7
Main Products
VCID: VC0044983
Molecular Formula: C18H18ClNO3
Molecular Weight: 331.8 g/mol
CAS No. | 121488-61-7 |
---|---|
Product Name | N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid |
Molecular Formula | C18H18ClNO3 |
Molecular Weight | 331.8 g/mol |
IUPAC Name | N-[(E)-4-[3-(4-chlorophenoxy)phenyl]but-3-en-2-yl]-N-hydroxyacetamide |
Standard InChI | InChI=1S/C18H18ClNO3/c1-13(20(22)14(2)21)6-7-15-4-3-5-18(12-15)23-17-10-8-16(19)9-11-17/h3-13,22H,1-2H3/b7-6+ |
Standard InChIKey | LWCWFBHLGMHSQM-UHFFFAOYSA-N |
Isomeric SMILES | CC(/C=C/C1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O |
SMILES | CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O |
Canonical SMILES | CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O |
Synonyms | BW A879C BW-A879C N-(3-(3-(4-chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid |
PubChem Compound | 6443952 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume